molecular formula C12H12O3 B3167407 Ethyl 3-prop-2-ynoxybenzoate CAS No. 91920-00-2

Ethyl 3-prop-2-ynoxybenzoate

Cat. No. B3167407
CAS RN: 91920-00-2
M. Wt: 204.22 g/mol
InChI Key: CNYSDURIQAHATK-UHFFFAOYSA-N
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Description

Ethyl 3-prop-2-ynoxybenzoate (EPB) is an organic compound with the molecular formula C12H12O3. It is a chemical compound that has drawn the attention of researchers due to its various biological and physical properties. It is an ester, which are derived from carboxylic acids .


Molecular Structure Analysis

Esters, including Ethyl 3-prop-2-ynoxybenzoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Renewable Fuel Source

Ethyl 3-prop-2-ynoxybenzoate has potential as a renewable fuel source . It can be produced from ethanol and poly-3-hydroxybutyrate, a bacterial storage polymer that can be produced from non-food biomass and other organic feedstocks . This compound’s performance as a fuel oxygenate and its environmental persistence make it a promising candidate for biofuel applications .

Environmental Assessment

The environmental impact of Ethyl 3-prop-2-ynoxybenzoate has been studied, particularly in relation to its use as a biofuel . The compound’s solubility in water, Kow, and Henry’s Law constant have been measured, providing valuable data for environmental assessments . Its predicted environmental persistence ranges from 15 to 30 days, suggesting that it is not likely to be a persistent organic pollutant .

Emissions Reduction

The use of Ethyl 3-prop-2-ynoxybenzoate as a gasoline additive in production vehicles has been evaluated . The results suggest that it can help meet emissions criteria when used over the urban dynamometer driving cycle (FTP 75) . This indicates its potential for reducing pollutant emissions.

Synthesis of Coumarin Derivatives

Ethyl 3-prop-2-ynoxybenzoate can be used in the synthesis of coumarin derivatives . The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach has been developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Catalyst for Chemical Reactions

The product distribution of the reaction between ethyl cyanoacetate and salicylaldehyde correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . This suggests that Ethyl 3-prop-2-ynoxybenzoate could potentially be used as a catalyst in chemical reactions.

Industrial Research Applications

Ethyl 3-prop-2-ynoxybenzoate has various applications in industrial research. Its synthesis methods, chemical structure, biological activity, effects on cell function, potential therapeutic and toxic effects, as well as its applications in different fields have been studied.

properties

IUPAC Name

ethyl 3-prop-2-ynoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-15-11-7-5-6-10(9-11)12(13)14-4-2/h1,5-7,9H,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYSDURIQAHATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-prop-2-ynoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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